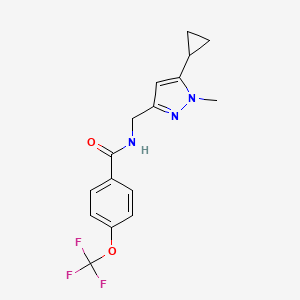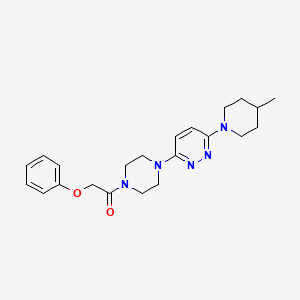
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MP-PE, is a chemical compound used in scientific research. It has been found to have potential applications in the field of neuroscience, specifically in the study of neurotransmitter receptors and their role in various neurological disorders.
Scientific Research Applications
Anti-Tubercular Agents
Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that “1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone” could potentially be explored for its anti-tubercular properties.
Anti-Fibrosis Activity
Another potential application could be in the field of anti-fibrosis . Compounds with similar structures have been synthesized and evaluated for their anti-fibrotic activities . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, “1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone” could potentially be investigated for its anti-fibrotic properties.
Antimicrobial, Antiviral, and Anticancer Activities
Compounds with a 1,3,5-triazine core have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities , among other beneficial properties . Given the structural similarities, “1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone” could potentially be explored for these activities.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of pharmacological activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-29-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKVQNGJMLDWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
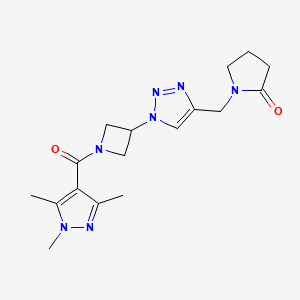
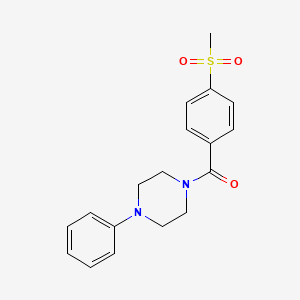
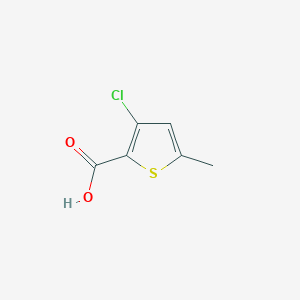
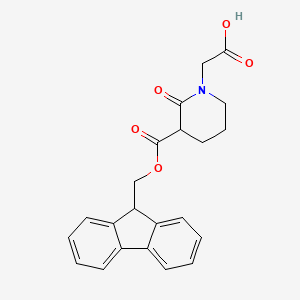
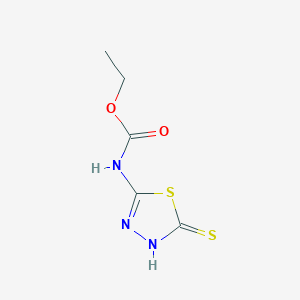
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

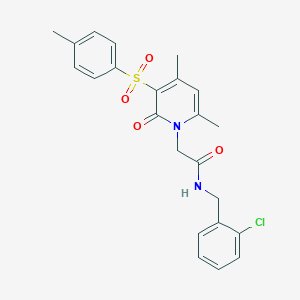
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)
![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)
